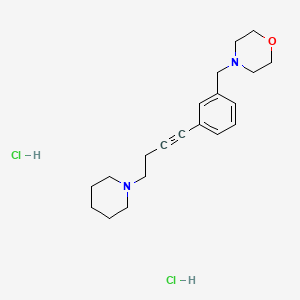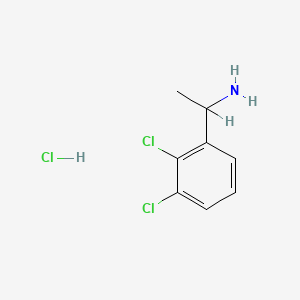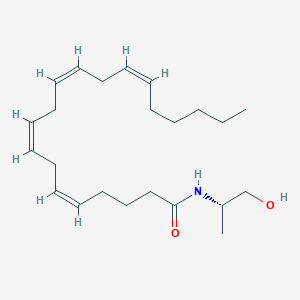
S-1 Methanandamide
Übersicht
Beschreibung
S-1 Methanandamide, also known as (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide, is a CB1 receptor ligand . It has a molecular weight of 361.57 . It is less potent than the C-1 ® methyl isomer when binding with CB1 receptor . It inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM .
Molecular Structure Analysis
The IUPAC name for S-1 Methanandamide is (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide . The InChI code for S-1 Methanandamide is 1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 .Physical And Chemical Properties Analysis
S-1 Methanandamide is a solution in ethanol . It has a molecular weight of 361.57 and is soluble in DMSO, dimethyl formamide, and acetonitrile .Wissenschaftliche Forschungsanwendungen
CB1 Receptor Ligand
“S-1 Methanandamide” is a ligand for the cannabinoid receptor type 1 (CB1) which is a G protein-coupled cannabinoid receptor located mainly in the central and peripheral nervous system .
Metabolic Studies
CB1 is also expressed in several cells relating to metabolism, such as muscle cells, fat cells, liver cells, and the digestive tract . This makes “S-1 Methanandamide” a useful tool in studying metabolic processes.
Pain and Inflammatory Symptoms Reduction
The CB1 receptor has been involved in the maintenance of homeostasis in health and disease, preventing the development of excessive neuronal activity, reducing pain and other inflammatory symptoms . “S-1 Methanandamide” could be used in research focused on pain and inflammation management.
Cancer Research
Enhanced receptor expression has been identified in human hepatocellular carcinoma tumor samples and human prostate cancer cells . This suggests that “S-1 Methanandamide” could be used in cancer research, particularly in studies related to these types of cancers.
Neurological Studies
“S-1 Methanandamide” was found to be less potent than the C-1 ® methyl isomer when binding with the CB1 receptor . This property could be useful in neurological studies comparing the effects of different ligands on the CB1 receptor.
Muscle Contraction Studies
“S-1 Methanandamide” inhibited electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . This suggests that it could be used in studies investigating muscle contractions.
Potassium Ion Currents Research
In a study, the direct influence of the cannabinoid methanandamide on the membrane potassium ion (K+) currents of rat mesenteric myocytes was explored . “S-1 Methanandamide” decreased outward K+ currents, an effect similar to that observed in smooth muscle cells from the rat aorta . This makes it a potential tool in research focused on potassium ion currents.
Drug Development
Given its various applications in scientific research, “S-1 Methanandamide” could also be used in the development of new drugs targeting the CB1 receptor .
Wirkmechanismus
Target of Action
S-1 Methanandamide is primarily a ligand for the Cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled cannabinoid receptor located mainly in the central and peripheral nervous system . It is also expressed in several cells relating to metabolism, such as muscle cells, fat cells, liver cells, and the digestive tract .
Mode of Action
S-1 Methanandamide interacts with its target, the CB1 receptor, by binding to it . It is less potent than the c-1 ® methyl isomer when binding with the cb1 receptor . The binding affinity of S-1 Methanandamide for CB1 receptors is less than that of Anandamide (AEA), with a Ki of 175 nM for the displacement of radiolabeled CP 55,940 .
Biochemical Pathways
The CB1 receptor has been involved in the maintenance of homeostasis in health and disease, preventing the development of excessive neuronal activity, reducing pain, and other inflammatory symptoms . Enhanced receptor expression has been identified in human hepatocellular carcinoma tumor samples and human prostate cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso, dimethyl formamide, and acetonitrile , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
S-1 Methanandamide inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . This suggests that S-1 Methanandamide can modulate neuronal activity and potentially reduce pain and other inflammatory symptoms.
Action Environment
The solubility of the compound in various solvents could potentially influence its bioavailability and efficacy in different physiological environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRUBZPTNJQEM-AQNSPSBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



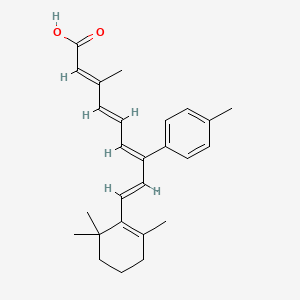
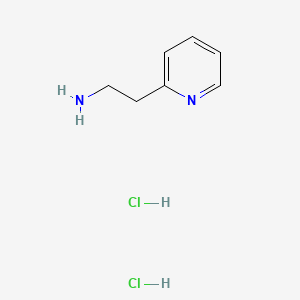
![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)

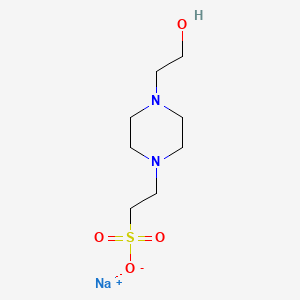


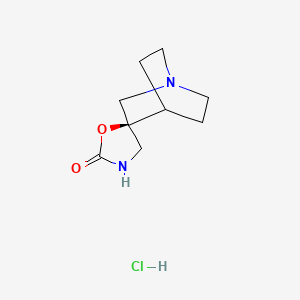
![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)

